4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a compound that features a pyridine ring substituted with a methyl group and a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tosylpyrrolidine group. The tosylation of pyrrolidine is usually achieved using tosyl chloride in the presence of a base such as triethylamine. The final step involves coupling the tosylated pyrrolidine with the pyridine derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl-{6-methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine
- N-(5-methylpyridin-2-yl)piperidin-4-amine dihydrobromide
Uniqueness
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyridine ring with the tosylated pyrrolidine moiety provides a versatile scaffold for further functionalization and optimization in drug discovery and other applications.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-12-5-7-14(8-6-12)23(21,22)20-9-3-4-16(20)15-11-19-17(18)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19) |
InChI Key |
HNYROTYHFSZLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)N |
Origin of Product |
United States |
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